molecular formula C21H18ClN5O3 B11138101 N-[1-(4-chlorobenzyl)-1H-indol-6-yl]-3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanamide

N-[1-(4-chlorobenzyl)-1H-indol-6-yl]-3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanamide

Cat. No.: B11138101
M. Wt: 423.9 g/mol
InChI Key: YKIQLWHBTDGTHJ-UHFFFAOYSA-N
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Description

N-[1-(4-chlorobenzyl)-1H-indol-6-yl]-3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanamide is a complex organic compound that features a combination of indole, triazine, and chlorobenzyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorobenzyl)-1H-indol-6-yl]-3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indole Derivative: The indole nucleus can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole derivative reacts with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.

    Coupling Reactions: The final step involves coupling the indole and triazine derivatives through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorobenzyl)-1H-indol-6-yl]-3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce carbonyl groups to alcohols.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(4-chlorobenzyl)-1H-indol-6-yl]-3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorobenzyl)-1H-indol-6-yl]-3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially inhibiting or activating specific pathways. The triazine ring may contribute to the compound’s ability to bind to enzymes or other proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined structural features, which may confer unique biological activities and chemical reactivity not observed in simpler indole or triazine derivatives.

Properties

Molecular Formula

C21H18ClN5O3

Molecular Weight

423.9 g/mol

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]indol-6-yl]-3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)propanamide

InChI

InChI=1S/C21H18ClN5O3/c22-15-4-1-13(2-5-15)12-27-10-9-14-3-6-16(11-18(14)27)23-19(28)8-7-17-20(29)24-21(30)26-25-17/h1-6,9-11H,7-8,12H2,(H,23,28)(H2,24,26,29,30)

InChI Key

YKIQLWHBTDGTHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC3=CC=C(C=C3)Cl)NC(=O)CCC4=NNC(=O)NC4=O

Origin of Product

United States

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